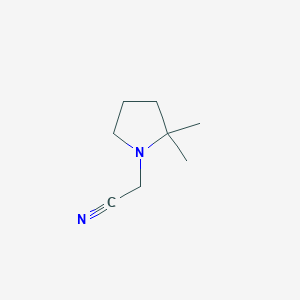

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile

Descripción general

Descripción

“2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 . It is used for research purposes and is not intended for human use .

Molecular Structure Analysis

The molecular structure of “2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile” is represented by the SMILES notationCC1(CCCN1CC#N)C . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to one of the carbon atoms, and an acetonitrile group attached to another carbon atom in the ring .

Aplicaciones Científicas De Investigación

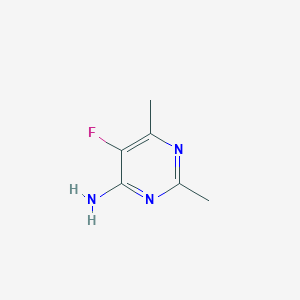

- Field : Agriculture / Pesticide Science

- Application : A series of sulfonanilides having a pyrimidinyl-containing group at the 2-position was prepared and their herbicidal activities against paddy weeds and selectivity against rice plants were assessed .

- Method : The structure-activity relationships were probed by substitution of the sulfonyl group, bridge and benzene ring .

- Results : Among the compounds examined, one particular compound applied at rates between 4 to 16g a.i./ha, showed excellent pre-emergence herbicidal activity with a broad spectrum against grass, sedge and broadleaf weeds without injury to rice plants .

- Field : Medicinal Chemistry / Pharmacology

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Herbicidal Activity

Anti-Fibrosis Activity

- Field : Organic Chemistry

- Application : A Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives and propargyl carbonates provides a straightforward and efficient access to polysubstituted indolizines .

- Method : The regioselectivity of the reaction highly depends on the choice of the phosphine ligand .

- Results : This method provides a straightforward and efficient access to polysubstituted indolizines .

- Field : Organic Chemistry

- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

- Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

- Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Field : Organic Chemistry

- Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2 .

- Results : This method provides a straightforward and efficient access to a wide range of N-pyridin-2-yl or N-quinolin-2 .

Synthesis of Indolizines

Organic Synthesis

Synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates

- Field : Organic Chemistry

- Application : A Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives and propargyl carbonates provides a straightforward and efficient access to polysubstituted indolizines .

- Method : The regioselectivity of the reaction highly depends on the choice of the phosphine ligand .

- Results : This method provides a straightforward and efficient access to polysubstituted indolizines .

- Field : Organic Chemistry

- Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

- Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

- Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Field : Organic Chemistry

- Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .

- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2 .

- Results : This method provides a straightforward and efficient access to a wide range of N-pyridin-2-yl or N-quinolin-2 .

Synthesis of Polysubstituted Indolizines

Cyanomethylation

Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and N-Isoquinolin-1-yl Carbamates

Propiedades

IUPAC Name |

2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2)4-3-6-10(8)7-5-9/h3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDZCAWKMNSHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

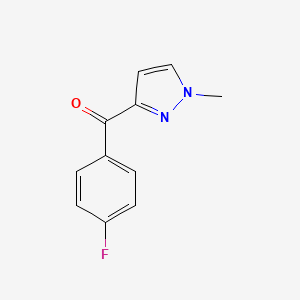

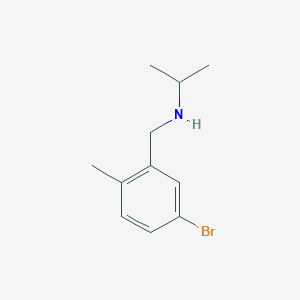

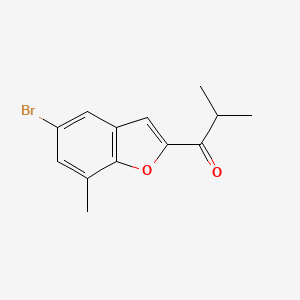

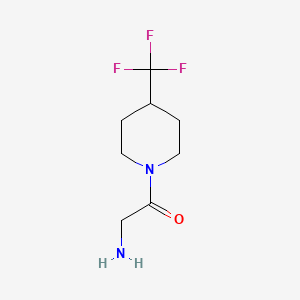

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)

amine](/img/structure/B1444222.png)

![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)